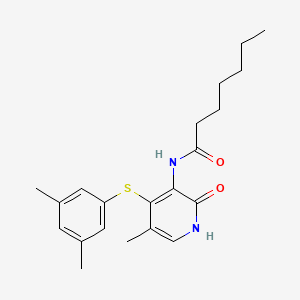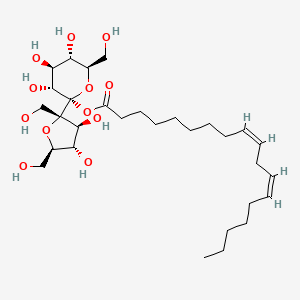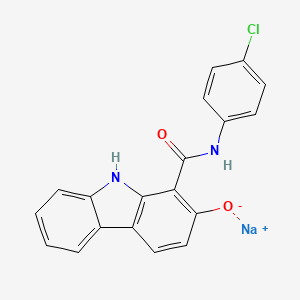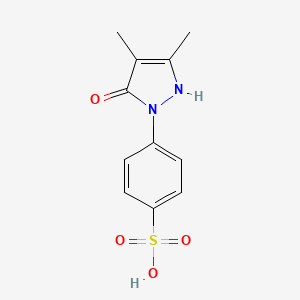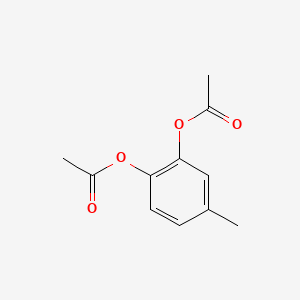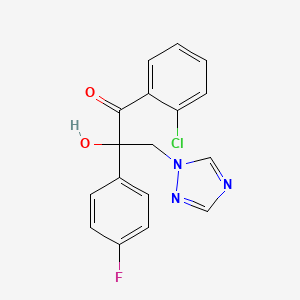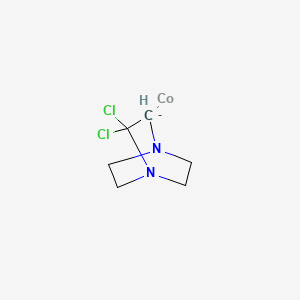
Acetylethylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylethylcholine is a compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of acetylcholine, a well-known neurotransmitter in the nervous system
準備方法
Synthetic Routes and Reaction Conditions
Acetylethylcholine can be synthesized through several methods. One common approach involves the acetylation of ethylcholine. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the process. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are designed to maximize efficiency and yield while maintaining the quality of the final product. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
Acetylethylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents like halogens or alkylating agents are employed, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound hydride. Substitution reactions can result in various derivatives, depending on the substituent introduced.
科学的研究の応用
Acetylethylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: Studies focus on its role in neuromuscular junctions and its potential as a tool for investigating neurotransmission mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neuromuscular disorders.
Industry: this compound is used in the development of biochemical assays and as a standard in analytical techniques.
作用機序
The mechanism of action of acetylethylcholine involves its interaction with specific molecular targets, primarily in the nervous system. It acts as an agonist at cholinergic receptors, mimicking the action of acetylcholine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound’s ability to modulate neurotransmission makes it a valuable tool for studying synaptic function and potential therapeutic interventions.
類似化合物との比較
Similar Compounds
Acetylcholine: The parent compound, widely studied for its role as a neurotransmitter.
Ethylcholine: A related compound with similar structural features but different functional properties.
Choline: A precursor to acetylcholine, involved in various metabolic pathways.
Uniqueness of Acetylethylcholine
This compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with cholinergic receptors, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
40792-85-6 |
|---|---|
分子式 |
C9H20NO2+ |
分子量 |
174.26 g/mol |
IUPAC名 |
ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium |
InChI |
InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1 |
InChIキー |
GRERGIQWGRVUIA-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(C)CCOCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
